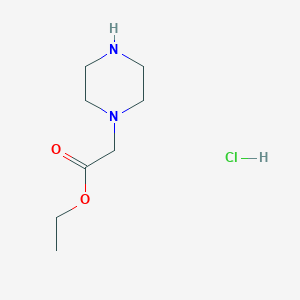

Ethyl 2-(piperazin-1-yl)acetate hydrochloride

Overview

Description

Ethyl 2-(piperazin-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2 . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor .

Synthesis Analysis

The synthesis of Ethyl 2-(piperazin-1-yl)acetate hydrochloride involves several steps. One method involves the use of hydrazine in methanol and water at 110℃ for 1.5h under microwave irradiation . Another method involves the use of triethylamine in ethanol at 20℃ for 2h .Molecular Structure Analysis

The molecular structure of Ethyl 2-(piperazin-1-yl)acetate hydrochloride is represented by the molecular formula C8H17ClN2O2 . The molecular weight of this compound is 208.69 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(piperazin-1-yl)acetate hydrochloride include the reaction with hydrazine in methanol and water at 110℃ for 1.5h under microwave irradiation . Another reaction involves the use of triethylamine in ethanol at 20℃ for 2h .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(piperazin-1-yl)acetate hydrochloride include a molecular weight of 208.69 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

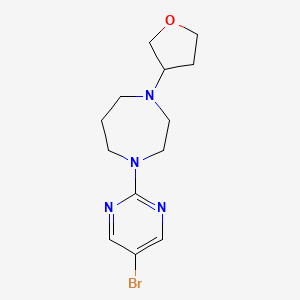

Synthesis of 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized using Ethyl 2-(piperazin-1-yl)acetate hydrochloride . These derivatives have shown potential in various biological activities.

Antibacterial Activity

Some of the 3-(piperazin-1-yl)-1,2-benzothiazole derivatives synthesized using this compound have shown promising antibacterial activity . This opens up new avenues in the development of antibacterial drugs.

Ligands of the 5-HT7 Receptors

A series of piperazin-1-yl substituted unfused heterobiaryls, synthesized using Ethyl 2-(piperazin-1-yl)acetate hydrochloride, act as ligands of the 5-HT7 receptors . This has implications in neurological research and drug development.

Drug Discovery and Development

The compound’s derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This highlights its importance in the field of neuropsychopharmacology.

Safety and Hazards

Ethyl 2-(piperazin-1-yl)acetate hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause serious eye damage/eye irritation and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .

properties

IUPAC Name |

ethyl 2-piperazin-1-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)7-10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNHDYLVDFNODO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(piperazin-1-yl)acetate hydrochloride | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-((4-fluoro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694862.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methoxybenzenecarboxylate](/img/structure/B2694870.png)

![4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2694873.png)